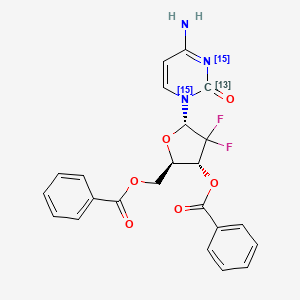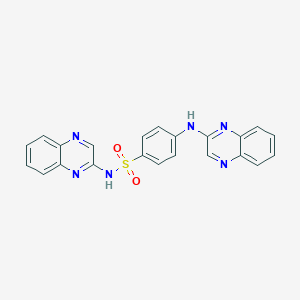
N-(2-Quinoxaline)-sulfaquinoxalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Quinoxaline)-sulfaquinoxalin is a compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Quinoxaline)-sulfaquinoxalin typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . Various catalysts, such as phosphate-based heterogeneous catalysts, can be used to enhance the reaction efficiency . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Quinoxaline)-sulfaquinoxalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high reaction efficiency .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Quinoxaline)-sulfaquinoxalin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Quinoxaline)-sulfaquinoxalin involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Quinoxaline)-sulfaquinoxalin include:
- Quinazolines
- Cinnolines
- Phthalazines
Uniqueness
This compound is unique due to its specific structural features and the presence of the sulfaquinoxalin moiety, which imparts distinct pharmacological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Properties
Molecular Formula |
C22H16N6O2S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-quinoxalin-2-yl-4-(quinoxalin-2-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C22H16N6O2S/c29-31(30,28-22-14-24-18-6-2-4-8-20(18)27-22)16-11-9-15(10-12-16)25-21-13-23-17-5-1-3-7-19(17)26-21/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
SSJSJQLWQYBAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


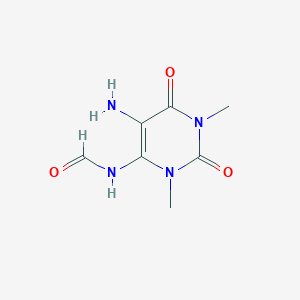

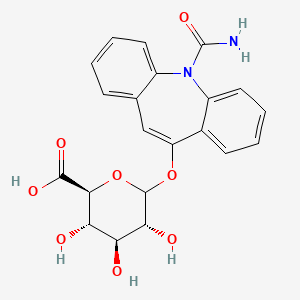
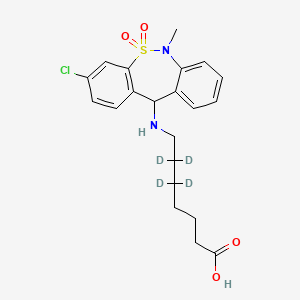


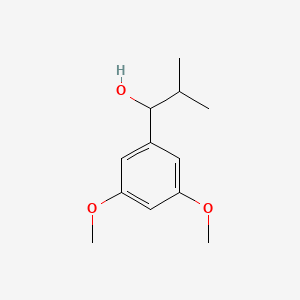
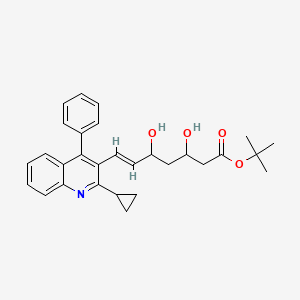

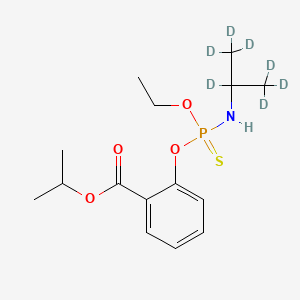
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
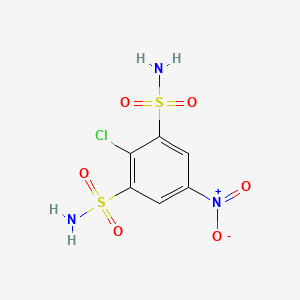
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
